Cas no 110704-47-7 (5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole structure
110704-47-7 structure
商品名:5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
CAS番号:110704-47-7
MF:C10H6N2OF3Cl
メガワット:262.61564
CID:62836
PubChem ID:15133762

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
    • 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
    • 1,2,4-Oxadiazole,5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-
    • 3-(2-trifluoromethylphenyl)-5-chloromethyl-1,2,4-oxadiazole
    • 5-CHLOROMETHYL-3-(2-TRIFLUOROMETHYLPHENYL)-[1,2,4]OXADIAZOLE
    • ACMC-1BR19
    • AG-D-28377
    • AGN-PC-003W41
    • CTK4A7025
    • KB-197467
    • SureCN9675049
    • 5-Chloromethyl-3-(2-trifluoromethyl-phenyl)-[1,2,4]oxadiazole
    • FT-0690100
    • DTXSID30568769
    • 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, AldrichCPR
    • AKOS015911823
    • BXLKLGDTRNRFSX-UHFFFAOYSA-N
    • 110704-47-7
    • SCHEMBL9675049
    • 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-
    • インチ: 1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2
    • InChIKey: BXLKLGDTRNRFSX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1ON=C(C2C=CC=CC=2C(F)(F)F)N=1

計算された属性

  • せいみつぶんしりょう: 262.01218
  • どういたいしつりょう: 262.0120750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • 密度みつど: 1.418
  • ふってん: 327.8°C at 760 mmHg
  • フラッシュポイント: 152.1°C
  • 屈折率: 1.495
  • PSA: 38.92

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM277923-1g
5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
110704-47-7 95%
1g
$689 2023-02-19

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 関連文献

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoleに関する追加情報

5-(Chloromethyl)-3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 110704-47-7): An Overview

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 110704-47-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential in various therapeutic areas. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

Chemical Structure and Properties

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound with a molecular formula of C10H6ClF3N2O and a molecular weight of 258.61 g/mol. The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a chloromethyl group and a trifluoromethyl-substituted phenyl ring imparts unique chemical and physical properties to the molecule.

The chloromethyl group is highly reactive and can undergo various chemical reactions such as nucleophilic substitution and coupling reactions. The trifluoromethyl group, on the other hand, is known for its strong electron-withdrawing effect and lipophilicity, which can influence the compound's biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has been extensively studied in the literature. One common approach involves the reaction of 2-trifluoromethylbenzoyl chloride with hydroxylamine to form the corresponding oxime. The oxime is then cyclized in the presence of an acid catalyst to yield the 1,2,4-oxadiazole ring. Subsequent chlorination of the methyl group using reagents such as thionyl chloride or phosphorus trichloride completes the synthesis.

Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the use of hazardous reagents.

Biological Activities

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has been investigated for its potential biological activities in various therapeutic areas. One notable application is in the field of anticancer research. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells.

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, the compound has been found to inhibit cell proliferation by interfering with key signaling pathways such as PI3K/Akt and MAPK/ERK.

Beyond its anticancer properties, 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has also shown promise in other areas such as antimicrobial activity. Research has demonstrated that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole into clinical trials. Several Phase I trials are currently underway to evaluate the safety and efficacy of this compound in treating various cancers. Preliminary data from these trials have shown favorable outcomes with manageable side effects.

In addition to its potential as a standalone therapeutic agent, there is growing interest in exploring combination therapies involving this compound. For instance, studies have demonstrated that co-administration with conventional chemotherapy drugs such as cisplatin or doxorubicin can enhance antitumor efficacy while reducing toxicity.

Conclusion

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 110704-47-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for improving patient outcomes in various diseases.

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